molecular formula C21H13FN4O3S2 B11554885 N'-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-4-fluorobenzohydrazide

N'-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-4-fluorobenzohydrazide

Cat. No.: B11554885
M. Wt: 452.5 g/mol
InChI Key: CZJIRZBAGNAKDG-FSJBWODESA-N
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Description

N’-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-4-fluorobenzohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-4-fluorobenzohydrazide typically involves the condensation of 4-fluorobenzohydrazide with an aldehyde or ketone derivative of 1,3-benzothiazole. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-4-fluorobenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-4-fluorobenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-4-fluorobenzohydrazide involves its interaction with specific molecular targets. The benzothiazole moiety can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The nitro group can also participate in redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[2-(1,3-Benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene]benzohydrazide
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene]acetohydrazide
  • N’-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylene]-2-methoxyacetohydrazide

Uniqueness

N’-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-4-fluorobenzohydrazide stands out due to the presence of the fluorine atom, which can enhance its biological activity and stability. The combination of the benzothiazole moiety with the nitro and fluorine groups provides a unique chemical profile that can be exploited for various applications.

Properties

Molecular Formula

C21H13FN4O3S2

Molecular Weight

452.5 g/mol

IUPAC Name

N-[(E)-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylideneamino]-4-fluorobenzamide

InChI

InChI=1S/C21H13FN4O3S2/c22-15-8-6-14(7-9-15)20(27)25-23-12-13-5-10-19(17(11-13)26(28)29)31-21-24-16-3-1-2-4-18(16)30-21/h1-12H,(H,25,27)/b23-12+

InChI Key

CZJIRZBAGNAKDG-FSJBWODESA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)/C=N/NC(=O)C4=CC=C(C=C4)F)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)C=NNC(=O)C4=CC=C(C=C4)F)[N+](=O)[O-]

Origin of Product

United States

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